molecular formula C7H7F2NO B1311183 2,2-Difluoro-2-(pyridin-2-YL)ethanol CAS No. 267875-65-0

2,2-Difluoro-2-(pyridin-2-YL)ethanol

Cat. No. B1311183
M. Wt: 159.13 g/mol
InChI Key: RTZZBUQTHNQTSR-UHFFFAOYSA-N
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Description

The compound 2,2-Difluoro-2-(pyridin-2-yl)ethanol is a fluorinated organic molecule that incorporates a pyridine ring, which is a common motif in many biologically active compounds and materials with specialized properties. The presence of the difluoroethanol moiety suggests potential reactivity and utility in various chemical transformations.

Synthesis Analysis

The synthesis of related pyridyl ethanol compounds has been demonstrated in several studies. For instance, the synthesis of 2-(pyridin-2-yl)ethyl methacrylate, which shares the pyridin-2-yl ethanol backbone, was achieved and subsequently polymerized using controlled polymerization methods . Although not directly synthesizing 2,2-Difluoro-2-(pyridin-2-yl)ethanol, these studies provide insight into the synthetic routes that could be adapted for its production, such as the Knoevenagel condensation reaction used to obtain a related compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,2-Difluoro-2-(pyridin-2-yl)ethanol has been elucidated using X-ray crystallography. For example, the structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol was determined, showing intermolecular hydrogen bonding . Similarly, the crystal structures of α-substituted α-(2-pyridyl-N-oxide)ethanols were analyzed, revealing different molecular packings influenced by additional hydrogen bonding . These findings suggest that 2,2-Difluoro-2-(pyridin-2-yl)ethanol would also exhibit interesting structural features, potentially including hydrogen bonding and unique packing in the solid state.

Chemical Reactions Analysis

The reactivity of pyridyl ethanol derivatives has been explored in various chemical contexts. For instance, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids, showcasing its stability under acidic conditions and its ability to be selectively removed under alkaline conditions or thermally . Additionally, ruthenium complexes with related ligands have been shown to catalyze the transfer hydrogenation of ketones, indicating that the pyridyl moiety can partake in complex formation and catalysis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,2-Difluoro-2-(pyridin-2-yl)ethanol are not directly reported, the properties of similar compounds can provide some insights. For example, the stability of 2-(pyridin-2-yl)ethanol as a protecting group under various conditions suggests that the difluoro derivative would also possess distinct stability profiles . The solubility, boiling points, and reactivity of these compounds are likely to be influenced by the presence of the electron-withdrawing difluoro group and the electron-donating pyridine ring.

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: “2,2-Difluoro-2-(pyridin-2-YL)ethanol” is used in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds are evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their anti-fibrotic activities .
  • Summary of Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Application in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis
  • Summary of the Application: “2,2-Difluoro-2-(pyridin-2-YL)ethanol” is used in the synthesis of various organic compounds . It is often used as a building block in the synthesis of more complex molecules .
  • Summary of Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants used .

Application in Palladium-Catalyzed Reactions

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: Derivatives of “2,2-Difluoro-2-(pyridin-2-YL)ethanol” react with aryl and alkenyl chlorides in palladium-catalyzed reactions . This results in the substitution of the chloro moieties with a 2-pyridylmethyl group .
  • Summary of Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants used .

Application in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis
  • Summary of the Application: “2,2-Difluoro-2-(pyridin-2-YL)ethanol” is used in the synthesis of various organic compounds . It is often used as a building block in the synthesis of more complex molecules .
  • Summary of Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants used .

Application in Palladium-Catalyzed Reactions

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: Derivatives of “2,2-Difluoro-2-(pyridin-2-YL)ethanol” react with aryl and alkenyl chlorides in palladium-catalyzed reactions . This results in the substitution of the chloro moieties with a 2-pyridylmethyl group .
  • Summary of Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants used .

Application in the Synthesis of Substituted Carbamates

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: “2,2-Difluoro-2-(pyridin-2-YL)ethanol” is used in the synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . These carbamates feature electron-donating and electron-withdrawing groups in the azine rings and contain various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .
  • Summary of Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants used .

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, H319, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2-difluoro-2-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZZBUQTHNQTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433096
Record name 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(pyridin-2-YL)ethanol

CAS RN

267875-65-0
Record name 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl difluoro(pyridin-2-yl)acetate (G) obtained in step 1 (20 g) and 120 mL of ethanol were added, and 4 g of sodium borohydride was added to the reaction mixture over a period of 30 minutes at 0-5° C. The reaction mixture was stirred for 1 hour at 0-10° C. After completion of the reaction, the RM was quenched by adding saturated ammonium chloride solution at 0-5° C. and the volume of reaction mixture was reduced to half by distilling under vacuum. The solution was basified with 50% NaOH solution and extracted with MTBE. The organic layer was washed with a brine solution, dried over sodium sulphate and distilled under vacuum. The crude material was dissolved in 40 mL MTBE, 70 mL of n-hexane at 0-10° C. was added, and the RM was stirred for 30 minutes. The solid obtained was filtered and washed with hexane, resulting in pure product. (Yield=11 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 0° C. stirred solution of 3.97 g (19.7 mmol) of ethyl 2-pyridyldifluoroacetate (prepared according to T. Taguchi, et al., Tetrahedron Lett. 1986, 27, 6103) in 40 mL of methanol was added 757 mg (20 mmol) of sodium borohydride in several portions. After stirring for 0.5 h, the cold bath was removed, and stirring continued another 0.5 h. The reaction was quenched with 2M HCl, and the solvents removed under reduced pressure. The residue was partitioned between ether and 10% Na2CO3, the aqueous layer extracted with several portions of ether and the combined organic layers washed with brine, dried over MgSO4 and the solvents removed to give 2.97 g of a yellow oil that was chromatographed on 65 g of fine SiO2 using 99:1 to 97:3 CH2—Cl2-CH3OH to give the title compound as an almost colorless solid:
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
757 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 19.5 g (97 mmol) of difluoro-pyridin-2-yl-acetic acid ethyl ester in 200 mL of absolute ethanol at 0° C. was added 4.42 g (116 mmol) of sodium borohydride in small portions. After 30 min, the reaction was quenched by the addition of 50 mL of sat. NH4Cl. The reaction mixture was concentrated at reduced pressure and the residue partitioned between 500 mL of ethyl acetate and sat. NaHCO3. The organic layer was washed with water, brine, and dried over Na2SO4 and concentrated at reduced pressure to give a brown oil that was purified on SiO2 (10×17 cm) using 1:1 EtOAc-hexane. After re-chromatographing the mixed fractions, all clean fractions were combined and concentrated at reduced pressure, giving the product as a beige crystalline solid: 1H NMR (CDCl3) δ 3.6 (t, 1H), 4.17–4.3 (m, 2H), 7.4–7.45 (m, 1H), 7.73 (d, 1H), 7.84–7.91 (m, 1H), 8.61 (d, 1H).
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(pyridin-2-YL)ethanol
Reactant of Route 2
2,2-Difluoro-2-(pyridin-2-YL)ethanol
Reactant of Route 3
2,2-Difluoro-2-(pyridin-2-YL)ethanol
Reactant of Route 4
2,2-Difluoro-2-(pyridin-2-YL)ethanol
Reactant of Route 5
2,2-Difluoro-2-(pyridin-2-YL)ethanol
Reactant of Route 6
Reactant of Route 6
2,2-Difluoro-2-(pyridin-2-YL)ethanol

Citations

For This Compound
1
Citations
OM Shavrina, AV Bezdudny, YV Rassukana - Journal of Fluorine Chemistry, 2021 - Elsevier
An effective preparative approach to fluorinated pyridinylacetonitriles, based on electrophilic fluorination of pyridinylacetonitriles, was developed. Their synthetic potential for obtaining …
Number of citations: 3 www.sciencedirect.com

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